alpha-Tocopheronic acid

Description

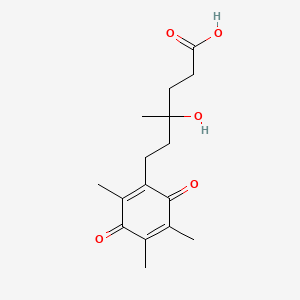

Structure

2D Structure

3D Structure

Properties

CAS No. |

1948-76-1 |

|---|---|

Molecular Formula |

C16H22O5 |

Molecular Weight |

294.347 |

IUPAC Name |

4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid |

InChI |

InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18) |

InChI Key |

LRYFTDGIIUTFFA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Transformations of Alpha Tocopheronic Acid

Elucidation of Precursor Compounds and Initial Oxidative Transformations Leading to Alpha-Tocopheronic Acid

The formation of this compound is traditionally understood as a consequence of the antioxidant function of alpha-tocopherol (B171835). This pathway involves the oxidative opening of the chromanol ring, a key structural feature of tocopherols (B72186). rsc.orgtandfonline.commdpi.comnih.gov

Research into Alpha-Tocopherylquinone as an Intermediate in Metabolic Pathways

A central precursor in the formation of this compound is alpha-tocopherylquinone (α-TQ). nih.govresearchgate.netmedchemexpress.com This compound is a major oxidation product of alpha-tocopherol. researchgate.netmedchemexpress.com The formation of α-TQ begins when alpha-tocopherol, in its role as a lipid-soluble antioxidant, scavenges peroxyl radicals. rsc.orgresearchgate.nethmdb.ca This reaction generates an alpha-tocopheroxyl radical. rsc.orgnih.govresearchgate.net The subsequent reaction of this radical with another peroxyl radical leads to the formation of alpha-tocopherylquinone. rsc.orgresearchgate.net

Once formed, α-TQ can be reduced by NAD(P)H-dependent enzymes, such as NADPH-cytochrome P450 reductase, to yield alpha-tocopherylhydroquinone. rsc.org It is from this hydroquinone (B1673460) that this compound is thought to be metabolized through the degradation of its side-chain. rsc.org Research has also shown that α-TQ can bind to glutathione-S-transferase (GST) in the liver, which may facilitate its transport for further metabolism or excretion. medchemexpress.com

Mechanistic Studies on Chroman Ring Opening in Metabolite Formation

The defining characteristic of the metabolic pathway leading to this compound and its corresponding lactone, alpha-tocopheronolactone (B1228051), is the opening of the chroman ring. rsc.orgtandfonline.commdpi.comnih.gov These metabolites, often referred to as the "Simon metabolites," were for a long time the only known urinary excretion products of alpha-tocopherol. tandfonline.commdpi.comnih.govresearchgate.netskinident.worldchiro.org The opening of the chroman ring is initiated by the formation of the alpha-tocopheroxyl radical, which occurs when alpha-tocopherol performs its antioxidant function. nih.govresearchgate.netchiro.org

However, the significance of this pathway has been a subject of debate. Some researchers have suggested that the Simon metabolites may be artifacts generated during sample preparation due to oxidation. researchgate.netnih.govnih.govnih.gov For instance, it has been demonstrated that alpha-carboxyethyl-hydroxychroman (α-CEHC), a metabolite with an intact chroman ring, can be converted to alpha-tocopheronolactone when oxygen is bubbled through its solution. chiro.orgnih.gov Despite this, other studies propose that conjugates of alpha-tocopheronolactone are genuine metabolites and could serve as biomarkers for oxidative stress. nih.gov

Identification and Characterization of Enzymatic Systems Catalyzing Alpha-Tocopherol Degradation to Related Metabolites

In contrast to the pathway involving chroman ring opening, a more recently elucidated and significant metabolic route for alpha-tocopherol involves the degradation of its phytyl side chain while keeping the chroman ring intact. rsc.orgnih.govscispace.comnih.gov This pathway is catalyzed by a series of enzymes, primarily in the liver. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP4F2) in ω-Hydroxylation Pathways

The process begins with the hydroxylation of the terminal methyl group of the tocopherol's phytyl tail, leading to the formation of 13'-hydroxychromanol. mdpi.comnih.govskinident.worldnih.gov This is followed by further oxidation to 13'-carboxychromanol. mdpi.comnih.gov Studies using recombinant human liver P450 enzymes have shown that tocopherol-ω-hydroxylase activity is primarily associated with CYP4F2. nih.govresearchgate.net Interestingly, this enzyme exhibits a higher catalytic activity for gamma-tocopherol (B30145) compared to alpha-tocopherol, which may contribute to the preferential retention of alpha-tocopherol in the body. nih.govresearchgate.net The involvement of CYP3A4 is supported by studies showing that its inhibitors, like ketoconazole, can decrease the formation of alpha-tocopherol metabolites. rsc.org

Subsequent Beta-Oxidation Steps in the Aliphatic Side-Chain Degradation

Comparative Metabolic Research: this compound vs. Carboxyethyl-Hydroxychromans (CEHCs) Pathways

The two primary metabolic pathways for alpha-tocopherol result in fundamentally different types of metabolites: this compound and carboxyethyl-hydroxychromans (CEHCs). The key distinction lies in the integrity of the chroman ring. tandfonline.commdpi.com

The formation of This compound involves the oxidative opening of the chroman ring and is considered evidence that alpha-tocopherol has acted as an antioxidant. rsc.orgtandfonline.com This pathway was historically considered the main route of vitamin E metabolism. tandfonline.com

In contrast, the CEHC pathway maintains the intact chroman structure of alpha-tocopherol and proceeds through side-chain degradation initiated by ω-hydroxylation and followed by beta-oxidation. mdpi.comnih.govscispace.comnih.gov This pathway is now understood to be the primary route for the catabolism of excess tocopherols and tocotrienols. tandfonline.comnih.gov The final product, α-CEHC, is excreted in the urine and its levels are considered an indicator of adequate or surplus vitamin E intake. mdpi.comchiro.org

While the pathway to this compound reflects the antioxidant function of vitamin E, the CEHC pathway represents a regulated catabolic process to control vitamin E levels in the body. scispace.comnih.gov The discovery and characterization of the CEHC pathway have significantly advanced the understanding of vitamin E homeostasis, suggesting that the body actively metabolizes forms of vitamin E that are not preferentially retained, such as gamma-tocopherol and excess alpha-tocopherol. tandfonline.comchiro.org

Table 1: Key Enzymes in Alpha-Tocopherol Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Step | Pathway |

|---|---|---|---|

| Cytochrome P450 | CYP4F2, CYP3A4 | ω-Hydroxylation | CEHC Pathway |

| Reductases | NADPH-cytochrome P450 reductase | Reduction of α-tocopherylquinone | This compound Pathway |

| Transferases | Glutathione-S-transferase (GST) | Transport of α-tocopherylquinone | This compound Pathway |

Table 2: Comparison of Metabolic Pathways

| Feature | This compound Pathway | CEHC Pathway |

|---|---|---|

| Initiating Event | Antioxidant action of α-tocopherol | ω-Hydroxylation of the phytyl tail |

| Chroman Ring | Opened | Intact |

| Primary Metabolite | This compound | Alpha-carboxyethyl-hydroxychroman (α-CEHC) |

| Physiological Significance | Indicator of oxidative stress | Regulation of vitamin E levels |

| Primary Enzymes | NAD(P)H-dependent reductases | Cytochrome P450 (CYP4F2, CYP3A4) |

Species-Specific Metabolic Studies and Their Implications for Understanding this compound Formation

The metabolic fate of alpha-tocopherol, including the pathways that could lead to this compound, is not uniform across different species. This variation is largely due to species-specific differences in the expression and regulation of key metabolic enzymes, particularly those in the Cytochrome P450 (CYP) family.

In mice , studies have shown that alpha-tocopherol can induce the expression of Cyp3a11, the murine ortholog of human CYP3A4. nih.govnih.gov This induction is dependent on the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism. rsc.orgnih.gov Research using wild-type, PXR-null, and humanized-PXR mice revealed that alpha-tocopherol activates the mouse PXR to increase Cyp3a11 expression, but it fails to activate the human PXR sufficiently to induce the same gene in the humanized model. rsc.orgnih.govnih.gov This highlights a distinct species-specificity in PXR activation by alpha-tocopherol. nih.govunsw.edu.au Furthermore, while alpha-tocopherol supplementation in mice increases Cyp3a11 expression, it does not appear to affect CYP4F isoforms. nih.govrsc.org

In rats , subcutaneous injections of alpha-tocopherol led to an up-regulation of hepatic CYP3A, CYP2B, and CYP2C family members, but not CYP4F. rsc.org Early studies in rats receiving high doses of alpha-tocopherol identified this compound and its lactone as major urinary metabolites, suggesting this pathway is active in this species under conditions of high intake. nih.gov

Conversely, in guinea pigs , the expression of orthologs for either CYP3A4 or CYP4F2 was not affected by alpha-tocopherol, indicating that the effects of alpha-tocopherol on CYP gene expression can be highly species-specific. rsc.org The predominant form of vitamin E found in guinea pig tissues is alpha-tocopherol. researchgate.net

In humans , the situation is also complex. While early studies reported this compound as a urinary metabolite following high doses of alpha-tocopherol, the primary metabolic route involves the formation of α-CEHC with the chromanol ring intact. nih.govtandfonline.com The enzyme CYP3A4 is thought to preferentially act on alpha-tocopherol, especially when it is present in excess, while CYP4F2 appears to favor the degradation of other forms of vitamin E, such as gamma- and delta-tocopherol. rsc.orgresearchgate.net The regulation of these enzymes is critical; for instance, supplementation in healthy volunteers was shown to stimulate the expression of the PXR nuclear receptor but not CYP4F2 in leukocytes. mdpi.com

These species-specific differences in enzyme regulation have significant implications for understanding the formation of this compound. The induction of CYP3A enzymes by high levels of alpha-tocopherol in some species (mice, rats) but not others (guinea pigs) suggests that the metabolic flux through different pathways can vary. While the main catabolic pathway leads to CEHCs, conditions of high alpha-tocopherol intake might overload this primary route, potentially increasing the formation of metabolites derived from oxidative opening of the chromanol ring, such as this compound, particularly in species where this pathway is more pronounced.

Analytical Methodologies for Research on Alpha Tocopheronic Acid and Its Metabolites

Advanced Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is the cornerstone for isolating alpha-tocopheronic acid and its metabolites from intricate biological matrices like plasma, urine, and tissues. The choice of technique depends on the specific research question, the nature of the analytes, and the required sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For vitamin E metabolites, which are generally not volatile, a derivatization step is typically required to convert them into more suitable forms for GC analysis. nih.govnih.gov This process, often involving the creation of trimethylsilyl (B98337) (TMS) derivatives, enhances volatility and thermal stability, leading to improved chromatographic separation and detection. nih.govnih.govscispec.co.th

GC-MS methods offer high resolution and sensitivity, particularly when operated in the selected ion monitoring (SIM) mode, which targets specific fragment ions characteristic of the analytes. nih.govscispec.co.thrsc.org This approach significantly improves the signal-to-noise ratio and allows for the quantification of metabolites at low concentrations. nih.gov Stable isotope-labeled internal standards are frequently used to ensure accurate quantification by correcting for variations during sample preparation and analysis. nih.govnih.gov While effective, a key consideration in GC-MS analysis is the potential for on-column or derivatization-induced degradation or transformation of the analytes, which requires careful method development and validation. rsc.orgnih.gov

| Parameter | GC-MS Method Details for Vitamin E Metabolite Analysis | References |

| Sample Preparation | Saponification, liquid-liquid extraction (e.g., with hexane). | nih.gov |

| Derivatization | Conversion to O-trimethylsilyl (TMS) derivatives. | nih.govnih.govscispec.co.th |

| GC Column | Capillary columns (e.g., VF-5MS). | nih.govrsc.org |

| Ionization Mode | Electron Ionization (EI). | nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. | nih.govscispec.co.thrsc.org |

| Quantification | Use of deuterium-labeled internal standards for stable isotope dilution analysis. | nih.govnih.gov |

| Key Findings | Allows for quantitative analysis of α-tocopherol and its oxidation products like α-tocopherolquinone. | nih.govnih.gov |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of vitamin E and its metabolites, as it can handle non-volatile and thermally labile compounds without the need for derivatization. aocs.org Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are employed. aocs.org NP-HPLC, often using silica (B1680970) columns and non-polar mobile phases like heptane (B126788) with a polar modifier, excels at separating the different isomers of tocopherol. aocs.org RP-HPLC, typically using C18 columns with polar mobile phases like methanol (B129727) and acetonitrile, is also extensively used and can be less hazardous due to the solvents employed. aocs.orgnotulaebotanicae.roresearchgate.net

Specialized detectors are crucial for achieving the necessary sensitivity and selectivity.

Fluorescence Detection: This is a highly sensitive method for tocopherols (B72186) due to their native fluorescence. The chromanol ring structure allows for excitation at specific wavelengths (around 290-295 nm) and emission detection at others (around 325-330 nm), providing excellent selectivity with low detection limits. notulaebotanicae.ronih.gov

Electrochemical Detection (ECD): ECD is another highly sensitive technique that measures the current generated by the oxidation or reduction of the analyte at an electrode surface. It is well-suited for the phenolic hydroxyl group of the chromanol ring in tocopherols.

UV-Vis Detection: While less sensitive than fluorescence or ECD, UV detection is a robust and common method, with detection typically performed around 292-295 nm. nih.gov

| HPLC System | Detector | Column Type | Mobile Phase Example | Key Application | References |

| Reversed-Phase | Fluorescence | C18 | Acetonitrile/Methanol | Quantification of tocopherols in vegetable oils and biological samples. | notulaebotanicae.ro |

| Reversed-Phase | UV & Fluorescence | C18 | Gradient elution | Determination of α-tocopherol in macroalgae; fluorescence showed higher sensitivity. | nih.gov |

| Normal-Phase | Fluorescence | Silica | 1,4-dioxane in heptane | Separation of tocopherol and tocotrienol (B1241368) isomers. | aocs.org |

| Reversed-Phase | Diode Array Detector (DAD) | Acclaim Polar Advantage II C18 | - | Quantification of α-tocopherol in plant extracts. | researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for comprehensive vitamin E metabolomics. nih.govmdpi.com This technique combines the superior separation capabilities of liquid chromatography (often ultra-high-performance liquid chromatography, UPLC, for faster and more efficient separations) with the high sensitivity and specificity of tandem mass spectrometry. nih.govresearchgate.net It allows for the simultaneous detection and quantification of a wide array of metabolites, including this compound and its precursors like α-carboxyethyl-hydroxychroman (α-CEHC), in a single analytical run. mdpi.comnih.govnih.gov

The use of electrospray ionization (ESI) is common, and the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. nih.govnih.gov In MRM, a specific precursor ion for each metabolite is selected and fragmented, and then a specific product ion is monitored. This highly selective process minimizes interferences from the complex biological matrix, resulting in excellent sensitivity with limits of detection often in the picogram-per-milliliter range. nih.gov Stable isotope dilution analysis, using deuterated internal standards for each analyte, is the preferred method for achieving the highest accuracy and precision in quantification. mdpi.com LC-MS/MS has been instrumental in identifying novel vitamin E metabolites and in quantifying long-chain metabolites (LCMs) at nanomolar concentrations in human plasma. mdpi.comnih.gov

| Metabolite(s) Analyzed | LC System | MS Ionization/Mode | Key Findings/Application | References |

| α-Tocopheronic acid, α-CEHC-sulphate | HPLC | Tandem Mass Spectrometry | Identification of primary α-tocopherol metabolites in human urine. | nih.gov |

| Vitamin E and various metabolites | UPLC | ESI-MS/MS (MRM) | Sensitive method for simultaneous quantification in equine plasma and serum. | nih.gov |

| α-Tocopherol and long-chain metabolites (α-13′-OH, α-13′-COOH) | UHPLC | MS/MS | Simultaneous quantification in human serum using stable isotope dilution. | mdpi.com |

| Vitamin E metabolome (tocopherols, CEHCs, LCMs) | LC | ESI-MS/MS (MRM) | Comprehensive profiling to study interindividual variability in α-tocopherol metabolism. | mdpi.com |

| Plasma metabolome changes | UPLC | ESI-MS | Non-targeted metabolomics to identify metabolic effects of vitamin E supplementation. | nih.gov |

Spectroscopic Methods for Structural Elucidation of this compound in Research Samples

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and structural elucidation of metabolites, especially when new or unknown compounds are discovered.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to provide detailed structural information about tocopherols and their metabolites. researchgate.netnih.gov

¹H NMR provides information about the number and types of hydrogen atoms and their neighboring environments.

¹³C NMR is particularly useful for distinguishing between different tocopherol isomers based on the chemical shifts of the carbon atoms in the chromanol ring and phytyl tail. nih.gov

Two-dimensional NMR (e.g., COSY, HETCOR): These techniques establish correlations between nuclei. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, while Heteronuclear Correlation (HETCOR) maps direct correlations between protons and the carbon atoms they are attached to. nih.gov This information is critical for piecing together the complete structure of a molecule like this compound and confirming the identity of synthesized standards. nih.govevitachem.com

The analysis of NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of a molecule's structure. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone for the identification of metabolites in complex mixtures. rsc.org After a precursor ion corresponding to the mass of a potential metabolite is isolated, it is subjected to collision-induced dissociation (CID). This process breaks the molecule apart in a predictable manner, generating a unique "fingerprint" of product ions. nih.govpg.edu.pl

The fragmentation pattern provides crucial structural information. For alpha-tocopherol (B171835) and its metabolites, a characteristic and often most abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 165. nih.govresearchgate.net This ion corresponds to the trimethyl-hydroquinone or chromanol ring portion of the molecule, resulting from the cleavage of the phytyl tail. nih.govresearchgate.net By analyzing the specific fragments produced, researchers can deduce the structure of the parent molecule and confidently identify known metabolites or characterize novel ones within a biological sample. nih.govnih.gov High-resolution mass spectrometry (HRMS) further enhances identification by providing highly accurate mass measurements, which can be used to determine the elemental composition of the metabolite and its fragments. mdpi.com

| Analyte | MS Technique | Key Fragment Ion(s) (m/z) | Significance of Fragmentation | References |

| α-Tocopherol | TOF-SIMS Tandem MS | 165 | Corresponds to the chromanol ring structure (C₁₀H₁₃O₂⁺), a key identifier. | nih.gov |

| α-Tocopherolquinone | LC-MS | 165 | The duroquinone (B146903) head group fragment is a characteristic peak. | researchgate.net |

| α-Tocopherol Metabolites | Tandem MS | Varies by metabolite | Allows identification of novel metabolites like α-CEHC glycine (B1666218) and α-CEHC taurine. | nih.gov |

| α-Tocopherol and oxidation products | GC-MS / LC-MS/MS | Varies | Comparison of fragmentation patterns between different methods for quantitative analysis. | nih.gov |

Methodological Challenges: Prevention and Assessment of Analytical Artifact Formation During Sample Processing

The analysis of α-tocopheronic acid (α-TA) is fraught with significant methodological challenges, primarily centered around the high potential for analytical artifact formation during sample collection, storage, and processing. A major point of contention in the scientific literature is the very authenticity of α-TA as an in vivo metabolite, with substantial evidence suggesting it is largely, if not entirely, an artifact. nih.govnih.govrsc.orgcreative-proteomics.comhmdb.ca

The primary source of this artifactual formation is the auto-oxidation of α-carboxyethyl-hydroxychroman (α-CEHC), a major, well-established urinary metabolite of α-tocopherol. nih.govrsc.org During analytical procedures, the chemically labile α-CEHC can be easily oxidized, leading to the artificial generation of α-tocopheronolactone (α-TL), the lactone form of α-TA, and subsequently α-TA itself. This conversion has led to historical misinterpretations, where α-TA and α-TL (collectively known as Simon's metabolites) were considered proof of an in vivo oxidative pathway for α-tocopherol. nih.govnih.gov

Several strategies have been developed to mitigate and assess the formation of these artifacts:

Inert Atmosphere: A fundamental preventative measure is to conduct all sample processing steps under an inert atmosphere, such as nitrogen or argon gas. rsc.org This minimizes the exposure of labile compounds like α-CEHC to atmospheric oxygen, thereby reducing the risk of oxidation.

Rapid Sample Processing: The prompt processing of biological samples is critical. jcpsp.pknih.gov Minimizing the time between collection and analysis or stabilization helps to prevent ambient auto-oxidation that can occur during storage. nih.gov

Chemical Derivatization: One effective chemical strategy involves the esterification of the carboxyl group of α-CEHC. Treatment with methanolic HCl, for example, converts the carboxylic acid to a more stable methyl ester, which theoretically halts its oxidation to α-TA or its lactone. rsc.org

Optimized Deconjugation: Many vitamin E metabolites are excreted in urine as glucuronide or sulfate (B86663) conjugates. The enzymatic or chemical deconjugation step required to analyze the free metabolite is a critical point for artifact formation. Historically, harsh acid hydrolysis at elevated temperatures contributed to the artificial production of α-TL. nih.gov Modern methods favor gentler enzymatic deconjugation over short incubation periods to preserve the integrity of the original metabolites. rsc.org

Direct Conjugate Analysis: To circumvent the risks associated with deconjugation, methods using tandem mass spectrometry (LC-MS/MS) have been developed for the direct and rapid analysis of intact conjugated metabolites. nih.govmdpi.com This approach significantly reduces sample preparation time and the risk of artifact formation from the free α-CEHC. mdpi.com

The assessment of artifact formation is as crucial as its prevention. The primary tool for this is the use of stable isotope-labeled internal standards. By spiking a urine sample with deuterated α-CEHC (e.g., d₉-α-CEHC) prior to processing, analysts can track its artificial conversion to the corresponding deuterated α-tocopheronolactone. nih.gov One study reported that even with careful handling to minimize oxidation, 5% to 10% of the spiked d₉-α-CEHC was converted to the hydroquinone (B1673460) form of d₉-α-tocopheronolactone. nih.gov This allows researchers to quantify the extent of artifact generation in each sample and correct the final measurements of the endogenous, unlabeled metabolite accordingly. nih.gov

| Challenge | Preventative/Assessment Strategy | Principle | Reference |

|---|---|---|---|

| Oxidation of α-CEHC to α-TL/α-TA | Processing under inert gas (Argon, Nitrogen) | Minimizes exposure to atmospheric oxygen, inhibiting auto-oxidation of labile chromanols. | rsc.org |

| Oxidation of α-CEHC to α-TL/α-TA | Rapid sample handling and analysis | Reduces the duration of exposure to ambient conditions that promote auto-oxidation. | jcpsp.pknih.gov |

| Oxidation during deconjugation | Gentle enzymatic deconjugation | Avoids harsh chemical conditions (e.g., strong acids, high heat) that can degrade α-CEHC. | rsc.orgnih.gov |

| Instability of α-CEHC | Chemical derivatization (e.g., esterification with methanolic HCl) | Converts the reactive carboxyl group of α-CEHC into a more stable ester, preventing oxidation. | rsc.org |

| Artifacts from deconjugation | Direct analysis of conjugated metabolites (LC-MS/MS) | Measures the intact sulfated or glucuronidated forms, bypassing the need for hydrolysis and reducing sample manipulation. | nih.govmdpi.com |

| Quantifying artifactual conversion | Use of deuterated internal standards (e.g., d₉-α-CEHC) | The spiked standard undergoes the same artifactual conversion as the endogenous analyte, allowing for quantification of the artifact rate. | nih.gov |

Development and Application of Isotopic Dilution Methods for Quantitative Metabolic Flux Studies

Isotopic dilution analysis, particularly coupled with mass spectrometry (MS), represents the gold standard for the accurate quantification of metabolites and for conducting metabolic flux studies. osti.gov Metabolic flux analysis (MFA) is a powerful technique used to determine the rate of metabolite flow through various metabolic pathways in a living system. creative-proteomics.comnih.govresearchgate.net This is achieved by introducing a stable isotope-labeled substrate (a "tracer," such as ¹³C-glucose or deuterium-labeled α-tocopherol) into the system and tracking the appearance and distribution of the isotope label in downstream metabolites over time. nih.govmdpi.com

While comprehensive metabolic flux studies specifically targeting the formation rate of α-tocopheronic acid are not prominent in the literature—largely due to its contested status as an artifact—the principles and methods are well-established within vitamin E research. Such a study would theoretically involve the administration of a stable isotope-labeled form of α-tocopherol, such as deuterated α-tocopherol (d₆-α-TOH), to a human or animal model. nih.govjcpsp.pk The subsequent appearance of labeled α-TA in biological fluids like urine would then be measured.

The core of this analysis relies on stable isotope dilution mass spectrometry (ID-MS). In this method, a known amount of a synthesized, stable isotope-labeled version of the target analyte (e.g., deuterated α-tocopheronic acid) is added to the biological sample as an internal standard. nih.govmdpi.com This "spike" co-elutes with the endogenous, unlabeled analyte during chromatography. Because the labeled standard and the unlabeled analyte are chemically identical, they behave identically during extraction, derivatization, and ionization, thus correcting for matrix effects and sample loss. nih.govjcpsp.pk The mass spectrometer can distinguish between the labeled and unlabeled forms based on their mass difference, and the ratio of the two is used to calculate the precise concentration of the endogenous metabolite. mdpi.comosti.gov

Application in Vitamin E Research:

Precursor-to-Product Conversion: Isotopic dilution methods have been pivotal in elucidating the metabolic fate of different vitamin E forms. For instance, studies administering deuterium-labeled α- and γ-tocopherols to healthy volunteers allowed for the first in vivo investigation and comparison of their metabolism into CEHCs in human plasma. rsc.org This demonstrated the flux and preferential pathways of vitamin E catabolism.

Quantification of Metabolites: Researchers have developed sophisticated LC-MS/MS methods using deuterated standards (e.g., d₆-α-TOH, d₆-α-13'-COOH, d₆-α-13'-OH) for the simultaneous and highly accurate quantification of α-tocopherol and its long-chain metabolites. nih.govnih.gov This is crucial because these metabolites exist at concentrations several orders of magnitude lower than the parent vitamin. nih.gov

Assessing Bioavailability and Kinetics: The consumption of deuterium-labeled α-tocopheryl acetate (B1210297) has been used to study the kinetics of vitamin E absorption, plasma enrichment, and delivery to tissues like the skin. nih.gov By tracking the appearance and disappearance of the labeled tocopherol, researchers can model the flux of the vitamin through different body compartments.

Should the in vivo formation of α-TA be unequivocally proven, the application of these isotopic dilution and metabolic flux analysis techniques would be indispensable for quantifying its formation rate under various physiological and pathological conditions. The tracer (e.g., d₆-α-tocopherol) would be administered, and the resulting d₆-α-TA would be quantified against a dₓ-α-TA internal standard using ID-LC-MS/MS to determine its metabolic flux.

| Component | Description | Example in Vitamin E Research | Reference |

|---|---|---|---|

| Stable Isotope Tracer | A labeled precursor molecule introduced into a biological system to trace its path through metabolic reactions. | Administration of deuterium-labeled α-tocopheryl acetate (d₃- and d₆-α-TOAc) to humans. | nih.gov |

| Labeled Internal Standard | A known quantity of a stable isotope-labeled version of the target analyte added to a sample for quantification. | Hexa-deuterated α-tocopherol (d₆-α-TOH) and deuterated long-chain metabolites (d₆-α-13'-COOH). | nih.govjcpsp.pk |

| Analytical Platform | The instrumentation used to separate and detect the labeled and unlabeled compounds. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | nih.govnih.govjcpsp.pk |

| Measurement | Quantification is based on the ratio of the signal from the endogenous (unlabeled) analyte to the known amount of the labeled internal standard. | The ratio of ion signals (e.g., m/z 431.3 for α-TOH vs. m/z 437.3 for d₆-α-TOH) is used to calculate concentration. | mdpi.com |

| Metabolic Flux Calculation | Mathematical modeling of the rate of appearance/disappearance of the label in the product pool over time to determine reaction rates. | Measuring the appearance of deuterated CEHCs in plasma following administration of labeled tocopherols. | rsc.orgnih.gov |

Molecular Mechanisms and Biological Interactions in Research Models

Investigation of Alpha-Tocopheronic Acid's Role within Oxidative Stress Research Pathways (e.g., as a marker of parent compound oxidation)

This compound and its related metabolites are subjects of significant interest in oxidative stress research, primarily as potential biomarkers of the in vivo oxidation of its parent compound, alpha-tocopherol (B171835) (vitamin E). When alpha-tocopherol neutralizes lipid peroxyl radicals, it is itself oxidized, leading to the formation of the alpha-tocopheroxyl radical. This radical can undergo further reactions to form various oxidation products, including alpha-tocopheryl quinone, and through the opening of the chromanol ring, this compound. The subsequent formation of alpha-tocopheronolactone (B1228051) (α-TL), a lactone derivative of this compound, is particularly relevant as it can be detected in urine. researchgate.net

The measurement of urinary metabolites of vitamin E with an oxidized chroman ring, such as α-TL, has been proposed as a non-invasive indicator of in vivo oxidative stress. The principle is that elevated levels of these oxidized metabolites reflect increased consumption of alpha-tocopherol in response to heightened oxidative challenges. This contrasts with metabolites that result from side-chain degradation, like alpha-carboxyethyl-hydroxychroman (α-CEHC), which are considered indicators of vitamin E status (i.e., sufficiency or excess).

A clinical study investigating children with type 1 diabetes, a condition associated with increased oxidative stress, provides evidence for this hypothesis. The research demonstrated a highly significant increase in the urinary concentrations of both glucuronidated and sulfated conjugates of α-TL in the diabetic group compared to age-matched controls. This finding supports the utility of measuring these specific oxidized metabolites as a potential biomarker for assessing the level of oxidative stress in clinical populations.

| Urinary Metabolite | Control Group (nmol/mmol creatinine) Mean ± SEM | Type 1 Diabetes Group (nmol/mmol creatinine) Mean ± SEM | P-value |

|---|---|---|---|

| α-TL Glucuronide 1 (major) | 1.1 ± 0.2 | 3.8 ± 0.6 | <0.001 |

| α-TL Glucuronide 2 (minor) | 0.3 ± 0.1 | 0.9 ± 0.1 | <0.001 |

| α-TL Sulfate (B86663) | 0.3 ± 0.1 | 1.2 ± 0.2 | <0.001 |

In Vitro and Cellular Model Systems for Studying this compound Production and Fate

Hepatic cell lines, particularly the human hepatoma cell line HepG2, are widely used in vitro models to study the metabolism of vitamin E. These cells retain many of the metabolic functions of primary hepatocytes, including the pathways responsible for the degradation of tocopherols (B72186). The primary metabolic route for alpha-tocopherol that leads to acidic metabolites involves an initial ω-hydroxylation of the phytyl side chain, a reaction catalyzed by cytochrome P450 enzymes, followed by successive rounds of β-oxidation. This process shortens the side chain, leading to the formation of various carboxychromanols.

Research using HepG2 cells has successfully identified several key metabolites of this pathway. When these cells are exposed to alpha-tocopherol, they release water-soluble metabolites into the culture medium. One study demonstrated that after exposing HepG2 cells to 100 µM of all-rac-alpha-tocopherol, metabolites such as alpha-carboxyethyl-hydroxychroman (α-CEHC), alpha-carboxymethylbutyl-hydroxychroman (α-CMBHC), and alpha-carboxymethylhexyl-hydroxychroman (α-CMHHC) were identified in the medium. nih.gov The detection of these metabolites, which are downstream products of the initial oxidation that would lead to this compound, required a pre-treatment period of 10 days with alpha-tocopherol, indicating that the metabolic machinery may be inducible. nih.gov These hepatic models are crucial for elucidating the enzymatic steps, regulatory factors, and the ultimate fate of alpha-tocopherol metabolites.

| Experimental Condition | Observed Metabolites in Medium | Key Finding |

|---|---|---|

| HepG2 cells + 100 µM all-rac-α-tocopherol | α-CEHC, α-CMBHC, α-CMHHC | Demonstrates the capability of hepatic cells to metabolize α-tocopherol via side-chain oxidation to acidic metabolites. nih.gov |

| Pre-treatment with Rifampicin (CYP3A inducer) | Up to 5-fold increase in α-CEHC formation | Confirms the involvement of a CYP3A-type cytochrome in the initial, rate-limiting step of metabolism. nih.gov |

While the liver is the primary site for vitamin E metabolism, research indicates that extra-hepatic tissues also possess the enzymatic machinery to metabolize tocopherols. This is significant as it suggests that local tissue-level regulation of vitamin E may occur. Studies using mouse models with liver-specific deletion of cytochrome P450 reductase have revealed the presence of extra-hepatic ω-hydroxylase activities. Microsomes prepared from the small intestine of both mice and humans have demonstrated the ability to perform tocopherol-ω-hydroxylation, the initial step in the pathway leading to acidic metabolites. This suggests that enterocytes may play a role in the first-pass metabolism of dietary vitamin E. Other tissues, such as the brain and kidneys, have also been identified as potential sites of extra-hepatic vitamin E metabolism, although their quantitative contribution to the whole-body turnover of tocopherols is thought to be less than that of the liver.

Research on Molecular Interactions with Enzymes and Transport Proteins Involved in Vitamin E Homeostasis

The alpha-tocopherol transfer protein (α-TTP) is a key regulator of vitamin E homeostasis. Expressed predominantly in the liver, α-TTP preferentially binds to alpha-tocopherol and facilitates its incorporation into nascent very low-density lipoproteins (VLDL), thereby maintaining plasma alpha-tocopherol levels. nih.gov The binding affinity of α-TTP for different forms of vitamin E is a critical determinant of their biological activity.

The specificity of the α-TTP binding pocket is high. Structural features of the tocopherol molecule, such as the methylation pattern of the chromanol ring and the integrity of the hydroxyl group, are crucial for recognition. pnas.orgcore.ac.uk Oxidation of the chromanol ring, as occurs in the formation of this compound, is expected to dramatically reduce or abolish binding affinity. Research on the relative affinity of various vitamin E analogs for α-TTP demonstrates this principle. For instance, α-tocopherol quinone, an oxidized derivative where the hydroxyl group at position 6 is converted to a carbonyl group, exhibits a relative binding affinity of only 2% compared to RRR-alpha-tocopherol. core.ac.uk This low affinity is attributed to the loss of the critical hydrogen-bonding network that the hydroxyl group forms within the binding pocket. pnas.org Given that this compound also features an oxidized and opened chromanol ring, its affinity for α-TTP is presumed to be negligible. This lack of interaction ensures that oxidized forms of vitamin E are not retained and recirculated in the body but are instead directed towards catabolism and excretion.

| Vitamin E Analog | Relative Affinity for α-TTP (%) |

|---|---|

| RRR-α-tocopherol | 100 |

| β-tocopherol | 38 |

| γ-tocopherol | 9 |

| δ-tocopherol | 2 |

| α-tocopherol quinone | 2 |

| α-tocotrienol | 12 |

Cytochrome P450 (CYP) enzymes are central to the metabolic pathway that degrades the phytyl side chain of alpha-tocopherol, a process that precedes the formation of acidic metabolites related to this compound. researchgate.net Specifically, members of the CYP3A and CYP4F families have been identified as key players. CYP4F2, in particular, has been characterized as a tocopherol-ω-hydroxylase, catalyzing the initial and rate-limiting step in the side-chain degradation pathway. nih.gov

Research in biochemical assays using human liver microsomes and recombinant CYP enzymes has shown that various forms of vitamin E can act as substrates for these enzymes. nih.gov Furthermore, some vitamin E forms, particularly tocotrienols, can induce the expression of CYP3A4 through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov While alpha-tocopherol itself is a weaker inducer, it can up-regulate the expression of its own metabolizing enzymes to some extent. nih.gov

There is a lack of specific research data from biochemical assays detailing the direct influence of this compound as an inhibitor or inducer of cytochrome P450 enzymes. The focus of existing research has been on the role of CYPs in the formation of vitamin E metabolites, rather than the subsequent effects of these metabolites on enzyme activity. It is understood that this compound is a product of oxidative processes, and its precursors are generated via CYP-mediated pathways. However, its role as a modulator of CYP activity itself has not been extensively characterized.

Exploration of this compound's Potential Influence on Cellular Signaling Pathways in Model Systems

Research into the direct influence of this compound on cellular signaling pathways is an emerging area. The majority of current understanding is extrapolated from studies on its precursor, alpha-tocopherol. Alpha-tocopherol is known to modulate significant signal transduction pathways, including those centered around protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov Alterations in the activity of these kinases by alpha-tocopherol are associated with changes in critical cellular processes such as proliferation, platelet aggregation, and NADPH-oxidase activation. nih.gov

In plant models, tocopherol deficiency has been shown to alter endogenous phytohormone levels, specifically increasing jasmonic acid levels in Arabidopsis thaliana mutants. This suggests a role for tocopherols in cellular signaling by modulating phytohormone levels, which in turn can impact growth and stress responses. nih.gov While these findings pertain to the broader class of tocopherols, they open avenues for investigating whether this compound exerts similar or distinct effects on signaling cascades in various model systems.

Research on Modulation of Gene Expression by Alpha-Tocopherol Metabolites

The ability of alpha-tocopherol and its metabolites to modulate gene expression is a well-documented phenomenon, suggesting that these compounds have activities that extend beyond their antioxidant properties. nih.govnih.gov Studies have identified numerous genes that are regulated by tocopherols, which can be categorized based on their functions in cellular processes. nih.govnih.gov

Table 1: Categories of Genes Regulated by Tocopherols

| Gene Category | Examples |

| Uptake and Degradation of Tocopherols | Alpha-tocopherol transfer protein (α-TTP), Cytochrome P450 (CYP3A) nih.govnih.gov |

| Lipid Uptake and Atherosclerosis | CD36, SR-BI, SR-AI/II nih.govnih.gov |

| Modulation of Extracellular Proteins | Tropomyosin, Collagen-alpha-1, MMP-1, MMP-19, Connective tissue growth factor (CTGF) nih.govnih.gov |

| Adhesion and Inflammation | E-selectin, ICAM-1, Integrins, Glycoprotein IIb, IL-2, IL-4, IL-1β, Transforming growth factor-beta (TGF-β) nih.govnih.gov |

| Cell Signaling and Cell Cycle Regulation | PPAR-gamma, Cyclin D1, Cyclin E, Bcl2-L1, p27, CD95 (APO-1/Fas ligand), 5α-steroid reductase type 1 nih.govnih.gov |

This table is based on data from studies on alpha-tocopherol and its general metabolites.

The mechanisms underlying this gene regulation are multifaceted. In some instances, the deactivation of protein kinase C by alpha-tocopherol is implicated, which in turn affects the activity of transcription factors like NF-κB and AP-1. nih.gov Additionally, direct involvement of the pregnane X receptor (PXR) and retinoid X receptor (RXR) has been documented. nih.gov The antioxidant responsive element (ARE) and the transforming growth factor-beta responsive element (TGF-β-RE) also appear to be involved in some cases. nih.gov

While these findings are significant for alpha-tocopherol, specific studies isolating the effects of this compound on the expression of these or other genes are needed to elucidate its precise role in transcriptional regulation.

Biochemical Studies on Enzyme Activity Modulation by this compound or its Precursors

The modulatory effects of alpha-tocopherol on various enzymes have been a key area of investigation. At the enzymatic level, tocopherols have been shown to inhibit a range of enzymes, including protein kinase C (PKC), protein kinase B (PKB), tyrosine kinases, 5-lipoxygenase, and phospholipase A2. miami.edu Conversely, they have been found to activate protein phosphatase 2A and diacylglycerol kinase. miami.edu

In the context of cancer research, derivatives of alpha-tocopherol, such as α-tocopheryl succinate (B1194679) (α-TS) and α-tocopheryloxyacetic acid (α-TEA), have demonstrated potent biological activities, including the induction of apoptosis in cancer cells. mdpi.com These effects are often mediated through interactions with cellular enzymes and signaling proteins. For example, α-TEA has been shown to induce apoptosis by increasing death-promoting factors and decreasing survival-promoting factors in human prostate cancer cells. mdpi.com

Furthermore, enzymatic synthesis of vitamin E ester derivatives is an active area of research, with various lipases being used to catalyze the esterification of alpha-tocopherol with different acids. mdpi.com This highlights the biochemical reactivity of the tocopherol structure and the potential for its metabolites to interact with and modulate enzyme activity.

However, it is crucial to reiterate that these studies have primarily focused on alpha-tocopherol and its synthetic derivatives. Direct biochemical studies on the modulation of enzyme activity specifically by this compound are not extensively reported in the current scientific literature. Future research should aim to fill this knowledge gap to better understand the complete biological profile of vitamin E metabolites.

Emerging Research Perspectives and Future Directions for Alpha Tocopheronic Acid

Re-evaluation of the Physiological Significance of Alpha-Tocopheronic Acid as an In Vivo Metabolite

The understanding of this compound's role in vitamin E metabolism has undergone a significant re-evaluation. Historically, it was considered a key end-product of alpha-tocopherol (B171835) breakdown in the body.

In 1956, Simon and coworkers first proposed this compound, along with alpha-tocopheronolactone (B1228051), as major urinary metabolites in both rats and humans who had been administered large doses of alpha-tocopherol nih.gov. These molecules are characterized by an opened and oxidized chromanol ring and a shortened side chain nih.gov. For decades, this remained a foundational concept in the study of how vitamin E is catabolized.

However, subsequent and more advanced research has demonstrated that these so-called "Simon metabolites" are not true in vivo products of enzymatic metabolism. Instead, they have been identified as artificial oxidative products of alpha-carboxyethyl-hydroxychroman (α-CEHC), a genuine terminal metabolite of vitamin E nih.gov. This discovery fundamentally shifted the scientific consensus, reclassifying this compound as an in vitro artifact rather than a physiologically significant metabolite.

The currently accepted pathway for vitamin E metabolism involves an initial ω-hydroxylation of the side chain by cytochrome P450 enzymes (primarily CYP4F2), followed by a series of β-oxidation cycles that shorten the side chain, ultimately leading to the formation of water-soluble CEHCs which are excreted in the urine nih.govmdpi.comwjgnet.com. The re-evaluation of this compound underscores the importance of analytical precision in metabolic research and highlights how technological advancements can refine and correct long-standing biochemical models.

Table 1: Historical vs. Current Understanding of this compound

| Aspect | Historical View (Post-1956) | Current Scientific Consensus |

|---|---|---|

| Identity | A major, physiologically relevant urinary metabolite of alpha-tocopherol. nih.gov | An artificial (in vitro) oxidative product of the actual metabolite, α-CEHC. nih.gov |

| Origin | Believed to be formed through enzymatic degradation in vivo. | Generated during sample work-up, storage, or under non-physiological oxidative conditions. nih.govrsc.org |

| Role in Metabolism | Considered a key endpoint of the vitamin E catabolic pathway. | No direct role in the physiological enzymatic pathway of vitamin E metabolism. |

Application of Advanced Omics Approaches (e.g., Metabolomics, Proteomics) in Vitamin E Metabolome Research

The clarification of the vitamin E metabolic pathway and the reclassification of this compound have been largely driven by the application of advanced "omics" technologies. Metabolomics, in particular, has revolutionized the field by enabling a comprehensive and unbiased analysis of the complete set of vitamin E metabolites, often referred to as the "vitamin E metabolome" nih.govmdpi.comnih.govnih.gov.

High-throughput techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous, sensitive, and accurate measurement of various tocopherol and tocotrienol (B1241368) forms and their numerous metabolites in biological samples mdpi.comnih.govcreative-proteomics.com. These metabolomic approaches have been instrumental in:

Identifying Novel Metabolites: Researchers have discovered new long-chain and intermediate-chain metabolites that were previously unknown, providing a more complete picture of the β-oxidation pathway nih.govmdpi.com.

Quantifying Interindividual Variability: Metabolomic studies have revealed significant interindividual variability in the metabolism of alpha-tocopherol, which may help explain the inconsistent results seen in clinical trials mdpi.comnih.govnih.gov. This variability can be influenced by genetic factors, such as polymorphisms in the genes for cytochrome P450 enzymes (e.g., CYP4F2) mdpi.comnih.gov.

Elucidating Metabolic Regulation: By profiling metabolites under different conditions (e.g., supplementation), scientists can better understand how vitamin E metabolism is regulated. For instance, studies have shown that supplementation with alpha-tocopherol can accelerate the metabolism of other vitamin E forms like gamma-tocopherol (B30145) nih.gov.

Proteomics, the large-scale study of proteins, complements metabolomics by identifying and quantifying the key enzymes and transport proteins involved in vitamin E metabolism. This includes the alpha-tocopherol transfer protein (α-TTP), which selectively binds to alpha-tocopherol in the liver and protects it from degradation, and the cytochrome P450 enzymes responsible for initiating catabolism researchgate.net. Integrative multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics data, offer a powerful systems-level view of how vitamin E interacts with cellular machinery and other metabolic networks nih.govmdpi.comsemanticscholar.org.

Development of Novel Methodologies for In Situ and Real-Time Metabolic Pathway Analysis of this compound

Given that this compound is now understood to be an artifact, research has shifted from tracking its specific formation to developing methods for analyzing the entire vitamin E metabolic pathway in real-time and in situ. These advanced methodologies are crucial for preventing the formation of artifacts and for understanding the true dynamics of metabolite production within living systems.

Novel approaches include:

Real-Time Metabolome Profiling: Techniques involving the direct injection of living cells (such as bacteria, yeast, or mammalian cells) into a high-resolution mass spectrometer allow for the automated, real-time monitoring of hundreds of metabolites. This provides dynamic data on how metabolic networks respond to stimuli on a timescale of seconds to minutes, offering a clear view of pathway flux nih.gov.

Genetically Encoded Biosensors: The development of fluorescent sensors based on principles like Förster Resonance Energy Transfer (FRET) allows for the visualization of specific metabolites or enzymatic activities within living cells and even whole organisms frontiersin.orgnih.gov. These tools can provide spatiotemporal information about metabolic processes, showing where and when specific metabolites are produced or consumed.

Advanced Imaging Techniques: The integration of mass spectrometry with imaging technologies enables the in situ analysis of metabolites directly in tissue sections. This approach can reveal the spatial distribution of different vitamin E metabolites within an organ, linking biochemical pathways to tissue architecture nih.gov.

Stable Isotope Tracing: The use of labeled forms of alpha-tocopherol (e.g., with 14C or deuterium) allows researchers to trace the fate of the vitamin as it is absorbed, distributed, and metabolized in vivo. When combined with kinetic modeling, these studies can quantify the rates of absorption, degradation, and excretion nih.govresearchgate.net.

These sophisticated methods provide a dynamic and accurate picture of vitamin E metabolism, ensuring that the metabolites being studied are genuine physiological products and not artifacts generated during sample handling.

Comprehensive Analysis of the Interplay Between this compound Metabolism and Other Biochemical Pathways in Cellular Models

While this compound itself does not have a metabolic pathway to interact with other cellular processes, the true, physiologically relevant metabolites of vitamin E have been shown to possess significant biological activities and to interact with various biochemical pathways. Research in cellular models has demonstrated that these metabolites are not merely inactive breakdown products but functional molecules in their own right.

Long-chain metabolites (LCMs), such as 13'-carboxychromanol (13'-COOH), have emerged as particularly interesting. Studies have shown that these molecules can modulate cellular signaling and gene expression in ways distinct from their parent vitamin E compounds nih.govmdpi.com.

Key areas of interplay include:

Lipid and Drug Metabolism: Vitamin E metabolites, particularly long-chain carboxychromanols, have been shown to activate nuclear receptors like the Pregnane (B1235032) X Receptor (PXR) and Peroxisome Proliferator-Activated Receptors (PPARs) nih.gov. PXR is a key regulator of drug-metabolizing enzymes and transporters, suggesting that vitamin E metabolism can influence the detoxification of xenobiotics. PPARs are critical in regulating lipid metabolism and inflammation.

Inflammatory Pathways: Certain vitamin E metabolites are more potent inhibitors of inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase than their parent tocopherols (B72186) nih.gov. This indicates a direct role in modulating inflammatory responses.

Cell Signaling and Proliferation: Studies in macrophage cell lines (e.g., RAW264.7) have shown that alpha-tocopherol-13'-COOH (α-T-13'-COOH) can have biphasic effects on cell viability, promoting proliferation at low doses while inducing DNA damage and cytotoxicity at higher concentrations nih.gov. This suggests an interaction with cellular redox signaling and stress response pathways nih.gov.

Phytohormone Levels in Plants: In plant models, alpha-tocopherol deficiency has been linked to altered levels of phytohormones, such as jasmonic acid, which in turn affects plant growth and stress responses nih.gov. This highlights a conserved role for tocopherols and their metabolic status in cellular signaling across different biological kingdoms.

Table 2: Bioactivities of Physiologically Relevant Vitamin E Metabolites

| Metabolite Class | Example | Observed Bioactivity / Pathway Interaction | Reference |

|---|---|---|---|

| Long-Chain Metabolites (LCMs) | α-T-13'-COOH | Activation of nuclear receptors (PXR, PPARs), influencing drug and lipid metabolism. nih.gov | nih.gov |

| Long-Chain Metabolites (LCMs) | δ-T-13'-COOH | Potent inhibition of COX-1 and COX-2 enzymes, modulating inflammatory pathways. nih.gov | nih.gov |

| Long-Chain Metabolites (LCMs) | α-T-13'-COOH | Biphasic effects on macrophage proliferation and induction of ROS-dependent DNA damage. nih.gov | nih.gov |

| Short-Chain Metabolites (SCMs) | α-CEHC | Considered a biomarker of vitamin E intake; its formation reflects the overall rate of catabolism. mdpi.com | mdpi.com |

Design and Utilization of Refined In Vitro and Ex Vivo Research Models for Elucidating Metabolic Regulation

The accurate study of vitamin E metabolism relies on the use of appropriate and refined research models that faithfully replicate physiological conditions. The choice of model is critical for elucidating the mechanisms of metabolic regulation and for testing the biological activities of metabolites without generating artifacts like this compound.

In Vitro Models:

Cultured Hepatocytes: Human liver cell lines (e.g., HepG2) are a cornerstone for studying vitamin E metabolism, as the liver is the primary site of this process nih.govrsc.org. These models were instrumental in first describing the cytochrome P450-mediated ω-hydroxylation pathway rsc.org.

Specialized Cell Lines: Other cell types, such as macrophages, neurons, and intestinal cells, are used to investigate the tissue-specific effects and metabolism of vitamin E and its metabolites nih.govmdpi.com. For example, neuronally differentiated SH-SY5Y cells have been used to study the neuroprotective effects of different vitamin E forms mdpi.com.

Minimal Cell Platforms: Emerging research utilizes synthetic minimal cells with reduced genetic and regulatory complexity. These platforms can help untangle the fundamental metabolic costs and burdens of specific biochemical pathways, offering a simplified system to study core metabolic processes jcvi.org.

Ex Vivo Models:

Isolated Organs: Perfused liver models can be used to study hepatic metabolism in a more integrated system than cultured cells, maintaining the organ's architecture and cellular heterogeneity.

Tissue Slices and Biopsies: These models allow for the study of metabolism in the context of native tissue structure and are valuable for comparing metabolic activities between different tissues or between healthy and diseased states.

These refined models, when combined with the advanced analytical techniques described earlier, provide a robust framework for investigating the regulation of vitamin E metabolism. They allow researchers to control experimental variables precisely, introduce genetic modifications (e.g., knocking out specific enzymes), and directly test the functional consequences of metabolite production in a physiologically relevant context.

Q & A

Q. How can computational methods enhance mechanistic understanding of this compound’s interactions with cellular targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like Nrf2 or Keap1. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes. Integrate transcriptomic data (RNA-seq) to identify downstream pathways. Use open-source tools (e.g., PyMol) for visualization and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.